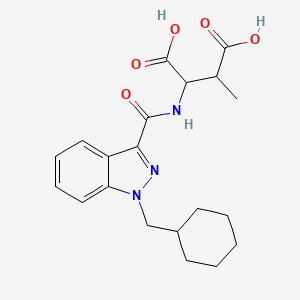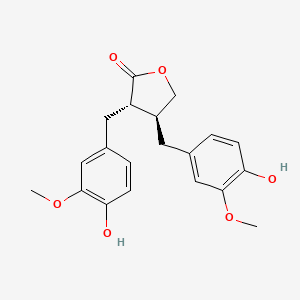
2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AB-CHMINACA is a synthetic cannabinoid (CB) that is an analog of AB-FUBINACA, a potent agonist of the central CB1 receptor (Ki = 0.9 nM). AB-CHMINACA metabolite M7 is a potential metabolite produced during metabolism of AB-CHMINACA in vivo. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Aplicaciones Científicas De Investigación
Environmental and Biological Monitoring
1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) is related to the chemical structure of interest and has been utilized in environmental and biological monitoring. It has been used as a plasticizer in Europe since 2002 as a replacement for phthalates such as DEHP and DINP. The study by Silva et al. (2013) highlighted the use of DINCH metabolites in urine as biomarkers for exposure assessment, demonstrating the compound's significance in environmental health research (Silva et al., 2013).
Chemical Synthesis and Applications
The compound of interest is structurally related to 1,2,3-triazoles, which are significant in the field of synthetic chemistry due to their broad spectrum of biological activities. Kaushik et al. (2019) reviewed the synthetic routes for 1,4-disubstituted 1,2,3-triazoles, highlighting their importance in drug discovery, material science, and pharmaceutical chemistry. The review provides insights into various synthetic protocols and the biological significance of these compounds, indicating the relevance of similar structures in medicinal and material sciences (Kaushik et al., 2019).
Antineoplastic Drug Research
Lonidamine, a derivative of indazole-3-carboxylic acid, has been investigated for its antineoplastic properties. Di Cosimo et al. (2003) reviewed the drug's efficacy and safety in clinical trials for the treatment of solid tumors, noting its unique mechanism of action, which involves modifying the permeability of membranes and impairing the energy metabolism of neoplastic cells. This research underlines the potential of indazole derivatives in cancer therapy (Di Cosimo et al., 2003).
Toxicological Studies and Public Health Response
The structure of interest is similar to synthetic cannabinoids, which have been a public health concern due to their adverse health effects. Tyndall et al. (2015) discussed an outbreak of acute delirium resulting from exposure to a synthetic cannabinoid, highlighting the importance of rapid public health response and collaboration between various sectors in addressing such public health threats (Tyndall et al., 2015).
Antifibrinolytic Treatment in Haemophilia
The compound amino‐methylcyclohexane carboxylic acid (AMCA, Tranexamic acid), which shares structural similarities, has been studied for its potential use in the treatment of haemophilia. A trial reported by Bennett et al. (1973) investigated the prophylactic use of AMCA but found minimal effect, suggesting the need for further research in this area (Bennett et al., 1973).
Propiedades
Fórmula molecular |
C20H25N3O5 |
|---|---|
Peso molecular |
387.4 |
Nombre IUPAC |
2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanedioic acid |
InChI |
InChI=1S/C20H25N3O5/c1-12(19(25)26)16(20(27)28)21-18(24)17-14-9-5-6-10-15(14)23(22-17)11-13-7-3-2-4-8-13/h5-6,9-10,12-13,16H,2-4,7-8,11H2,1H3,(H,21,24)(H,25,26)(H,27,28) |
Clave InChI |
KORXLQCISNSYKQ-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3)C(=O)O |
Apariencia |
Assay:≥95% (mixture of diastereomers)A solution in methanol |
Sinónimos |
2-(1-(Cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




